molecular formula C21H23N3O B14611519 N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine CAS No. 60326-00-3

N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine

Katalognummer: B14611519
CAS-Nummer: 60326-00-3
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: KGJOPXBSWZWYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a diketone, forming the pyridazine core.

    Introduction of Substituents: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    N,N-Diethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine: shares similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

60326-00-3

Molekularformel

C21H23N3O

Molekulargewicht

333.4 g/mol

IUPAC-Name

N,N-diethyl-5-methyl-1-oxido-3,6-diphenylpyridazin-1-ium-4-amine

InChI

InChI=1S/C21H23N3O/c1-4-23(5-2)21-16(3)20(18-14-10-7-11-15-18)24(25)22-19(21)17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3

InChI-Schlüssel

KGJOPXBSWZWYJN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=C(C(=[N+](N=C1C2=CC=CC=C2)[O-])C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.